Isocetyl myristate

Description

Properties

CAS No. |

83708-66-1 |

|---|---|

Molecular Formula |

C30H60O2 |

Molecular Weight |

452.8 g/mol |

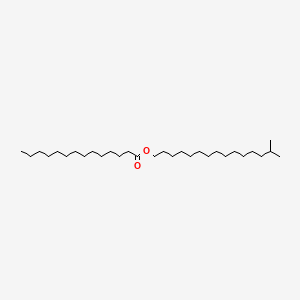

IUPAC Name |

14-methylpentadecyl tetradecanoate |

InChI |

InChI=1S/C30H60O2/c1-4-5-6-7-8-9-11-15-18-21-24-27-30(31)32-28-25-22-19-16-13-10-12-14-17-20-23-26-29(2)3/h29H,4-28H2,1-3H3 |

InChI Key |

YICVJSOYNBZJAK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Isocetyl Myristate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocetyl myristate, the ester of isocetyl alcohol and myristic acid, is a versatile compound widely utilized in the cosmetic and pharmaceutical industries. This technical guide provides an in-depth overview of its physical and chemical properties, synthesis, and its primary mechanism of action as a skin emollient and penetration enhancer. The information is presented to support research, development, and formulation activities involving this compound.

Introduction

This compound is a non-greasy emollient known for imparting a smooth and silky feel to topical formulations.[1] Its chemical nature as a fatty acid ester provides it with properties that are highly desirable in skincare, haircare, and dermatological preparations.[1][2] This document outlines the key physicochemical characteristics of this compound, details of its synthesis, and its functional role in topical applications.

Physical and Chemical Properties

This compound is an oily liquid that is practically odorless and insoluble in water, but soluble in most organic solvents.[2][3] It is known for its low viscosity and low solidification point.[2][4]

Quantitative Physical and Chemical Data

The following table summarizes the key quantitative properties of this compound. For comparative purposes, data for the closely related compound, isopropyl myristate, is also included where specific data for this compound was not available in the reviewed literature.

| Property | This compound | Isopropyl Myristate (for comparison) |

| Molecular Formula | C₃₀H₆₀O₂[5] | C₁₇H₃₄O₂[6] |

| Molecular Weight | 452.8 g/mol [5] | 270.45 g/mol [7] |

| IUPAC Name | 14-methylpentadecyl tetradecanoate[5] | propan-2-yl tetradecanoate[6] |

| CAS Number | 83708-66-1[2] | 110-27-0[8] |

| Appearance | Clear liquid[1] | Clear, colorless, oily liquid[7][9] |

| Odor | Practically odorless[2] | Odorless[10] |

| Density (g/cm³) | Data not available | 0.850[7] |

| Boiling Point (°C) | Data not available | 167 @ 9 mmHg[7] |

| Melting Point (°C) | Low solidification point[2] | ~3[6] |

| Refractive Index (20°C) | 1.450–1.460[1] | 1.434 - 1.438[8] |

| Acid Value (mg KOH/g) | ≤ 1.0[1] | ≤ 1.0[11] |

| Saponification Value (mg KOH/g) | 190–210[1] | 202 - 212[11] |

| Solubility | Insoluble in water; soluble in most organic solvents[2][3] | Soluble in castor oil, cottonseed oil, acetone, chloroform, ethyl acetate, ethanol, toluene, and mineral oil; practically insoluble in glycerol, propylene glycol.[6] |

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the esterification of myristic acid with isocetyl alcohol.[12] This reaction is typically catalyzed by an acid.

Materials:

-

Myristic acid

-

Isocetyl alcohol

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Dean-Stark apparatus

-

Reaction flask, condenser, heating mantle, and magnetic stirrer

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (for drying)

-

Rotary evaporator

Procedure:

-

Charge the reaction flask with myristic acid, isocetyl alcohol, and the acid catalyst in a suitable solvent like toluene.

-

Assemble the Dean-Stark apparatus with the reaction flask and condenser.

-

Heat the reaction mixture to reflux with continuous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by washing the organic phase with a sodium bicarbonate solution.

-

Separate the organic layer and wash it with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by vacuum distillation if required.

Determination of Physicochemical Properties

Standard analytical methods are employed to determine the physical and chemical properties of this compound.

-

Refractive Index: Measured using a refractometer at a specified temperature, typically 20°C.

-

Acid Value: Determined by titrating a known weight of the sample dissolved in a suitable solvent with a standardized solution of potassium hydroxide (KOH) using a colorimetric indicator.

-

Saponification Value: Determined by refluxing a known weight of the sample with an excess of alcoholic potassium hydroxide, followed by titration of the excess KOH with a standardized acid.

Mandatory Visualizations

Synthesis Workflow

References

- 1. ulipolymer.com [ulipolymer.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound | 83708-66-1 [chemicalbook.com]

- 4. specialchem.com [specialchem.com]

- 5. This compound | C30H60O2 | CID 16730121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isopropyl Myristate | C17H34O2 | CID 8042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. britiscientific.com [britiscientific.com]

- 9. lookazma.com [lookazma.com]

- 10. ISOPROPYL MYRISTATE - Ataman Kimya [atamanchemicals.com]

- 11. avenalab.com [avenalab.com]

- 12. cosmeticsinfo.org [cosmeticsinfo.org]

A Technical Guide to the Solubility of Isocetyl Myristate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocetyl myristate, the ester of isocetyl alcohol and myristic acid, is a widely utilized emollient, thickener, and conditioning agent in the cosmetic and pharmaceutical industries.[1] Its physicochemical properties, particularly its solubility in various organic solvents, are critical for formulation development, ensuring product stability, efficacy, and aesthetic appeal. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the current landscape of available data. While specific quantitative solubility data for this compound in organic solvents is not extensively available in published literature, this guide consolidates qualitative information and presents data for the structurally similar compound, isopropyl myristate, as a practical reference. Furthermore, it outlines a detailed experimental protocol for determining solubility and provides visual workflows to aid in laboratory practices.

Introduction to this compound

This compound is a non-greasy emollient with a low solidification point and good skin compatibility, making it a valuable ingredient in a variety of skincare products.[1][2] It is an oily liquid that is practically odorless and is known to be insoluble in water but soluble in most organic solvents.[1] Its primary functions in cosmetic and pharmaceutical formulations include acting as a skin-conditioning agent and an emollient, which softens and smoothens the skin.

Solubility Profile of this compound

Qualitative Solubility in Organic Solvents

Technical datasheets and chemical literature consistently describe this compound as being soluble in a majority of common organic solvents.[1] This general solubility is a key attribute for its use as a vehicle and solvent in various formulations, allowing it to be easily incorporated into the oil phase of emulsions and anhydrous systems.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100mL or as a percentage) for this compound in various organic solvents remains largely unpublished. This lack of data necessitates either independent experimental determination or the use of analogous compounds for estimation.

Water Solubility

This compound is practically insoluble in water, a characteristic typical of long-chain fatty acid esters. This hydrophobicity is fundamental to its function as an emollient and its use in the oil phase of formulations.

Reference Data: Solubility of Isopropyl Myristate

Given the limited quantitative data for this compound, the solubility of isopropyl myristate, a chemically similar ester of myristic acid, can serve as a useful, albeit approximate, reference point for formulators. It is crucial to note that while structurally related, differences in the alcohol moiety (isocetyl vs. isopropyl) will influence solubility, and therefore, the following data should be used as a guideline only. Isopropyl myristate is soluble in castor oil, cottonseed oil, acetone, chloroform, ethyl acetate, ethanol, toluene, and mineral oil.[3] It is practically insoluble in glycerol and propylene glycol.[3]

Table 1: Solubility of Isopropyl Myristate in Various Solvents

| Solvent | Solubility | Reference |

| Acetone | Soluble | [3] |

| Chloroform | Soluble | [3] |

| Ethanol | Soluble | [3] |

| Ethyl Acetate | Soluble | [3] |

| Toluene | Soluble | [3] |

| Mineral Oil | Soluble | [3] |

| Castor Oil | Soluble | [3] |

| Cottonseed Oil | Soluble | [3] |

| Water | Insoluble | [4] |

| Glycerol | Practically Insoluble | [3] |

| Propylene Glycol | Practically Insoluble | [3] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers and drug development professionals requiring precise solubility data for this compound in specific solvent systems, the shake-flask method is a reliable and widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected Organic Solvent(s) (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, or High-Performance Liquid Chromatography - HPLC)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a volumetric flask or a screw-cap vial). The amount of this compound should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the sealed container in a shaking incubator or water bath set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended.

-

Phase Separation: After the equilibration period, allow the suspension to stand undisturbed at the constant temperature to allow the excess solid to settle. For finer suspensions, centrifugation at the controlled temperature may be necessary to achieve clear separation.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-resistant filter (e.g., PTFE) to remove any remaining undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of this compound in the solvent, typically expressed in g/100mL or mg/mL.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Logical Relationship of Solubility in Formulation Development

Understanding the solubility of this compound is a critical step in the logical progression of cosmetic and pharmaceutical formulation development.

Conclusion

References

Isocetyl myristate CAS number and molecular weight

An In-depth Technical Guide to Isocetyl Myristate: Chemical Identity and Properties

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is crucial. This guide provides the core chemical identification and molecular characteristics of this compound.

Chemical Identification

This compound is the ester of isocetyl alcohol and myristic acid. It is primarily used in cosmetics and personal care products as an emollient and skin conditioning agent.

The Chemical Abstracts Service (CAS) registry number for this compound is 83708-66-1 .[1][2][3][4] This unique identifier is assigned to this specific chemical substance for unambiguous identification in databases and literature.

Molecular Properties

The molecular formula for this compound is C30H60O2.[1][3] Based on this, the molecular weight has been determined to be approximately 452.8 g/mol .[3][5] A more precise molecular weight is reported as 452.7962.[1]

Summary of Quantitative Data

For ease of reference, the key quantitative chemical data for this compound is summarized in the table below.

| Property | Value | Citations |

| CAS Number | 83708-66-1 | [1][2][3][4] |

| Molecular Formula | C30H60O2 | [1][3] |

| Molecular Weight | 452.8 g/mol | [3][5] |

| Precise Molecular Weight | 452.7962 | [1] |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the hierarchical relationship between the chemical name and its fundamental identifiers.

Caption: Core identifiers for this compound.

References

Spectroscopic Analysis of Isocetyl Myristate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocetyl myristate, with the IUPAC name 14-methylpentadecyl tetradecanoate, is a widely used emollient and skin conditioning agent in the cosmetic and pharmaceutical industries.[1] Its chemical structure, a wax ester formed from myristic acid and isocetyl alcohol, dictates its physicochemical properties and performance in topical formulations.[1] Accurate and robust analytical methodologies are crucial for its identification, purity assessment, and quality control. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols, predicted spectral data, and a generalized analytical workflow are presented to aid researchers and professionals in the comprehensive analysis of this compound.

Chemical Structure and Properties

-

IUPAC Name: 14-methylpentadecyl tetradecanoate[2]

-

CAS Number: 83708-66-1[2]

-

Molecular Formula: C₃₀H₆₀O₂[2]

-

Molecular Weight: 452.8 g/mol [2]

-

Structure:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and proton environments within the molecule.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | Triplet | 2H | -C(=O)O-CH₂ - |

| ~2.28 | Triplet | 2H | -CH₂ -C(=O)O- |

| ~1.61 | Multiplet | 2H | -CH₂ -CH₂-C(=O)O- |

| ~1.52 | Multiplet | 1H | -(CH₂)₁₃-CH (CH₃)₂ |

| ~1.25 | Multiplet | ~46H | -(CH₂ )₁₀-CH₂-C(=O)O- and -(CH₂)₁₂-CH- |

| ~0.88 | Triplet | 3H | CH₃ -(CH₂)₁₂- |

| ~0.86 | Doublet | 6H | -CH(CH₃ )₂ |

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~173.9 | C =O |

| ~64.4 | -C(=O)O-C H₂- |

| ~39.1 | -(CH₂)₁₃-C H(CH₃)₂ |

| ~34.4 | -C H₂-C(=O)O- |

| ~31.9 - 22.7 | -(C H₂)n- chains |

| ~27.9 | -CH(C H₃)₂ |

| ~22.7 | C H₃-(CH₂)₁₂- |

| ~14.1 | -CH(C H₃)₂ |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) or Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) are particularly useful.[3]

The primary fragmentation of wax esters like this compound under EI or collision-induced dissociation (CID) occurs at the ester linkage, yielding characteristic ions of the fatty acid and alcohol moieties.[3]

Predicted Mass Spectrometry Data (EI-MS)

| m/z | Predicted Fragment Ion | Identity |

| 452.5 | [C₃₀H₆₀O₂]⁺ | Molecular Ion (M⁺) |

| 229.2 | [CH₃(CH₂)₁₂CO]⁺ | Myristoyl acylium ion |

| 228.2 | [CH₃(CH₂)₁₂C(OH)=OH]⁺ | Protonated Myristic Acid (after rearrangement) |

| 225.3 | [C₁₆H₃₃]⁺ | Isocetyl carbocation |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound.

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925, ~2855 | Strong | C-H stretching (alkane) |

| ~1740 | Strong | C=O stretching (ester) |

| ~1465 | Medium | C-H bending (methylene) |

| ~1375 | Medium | C-H bending (methyl) |

| ~1170 | Strong | C-O stretching (ester) |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Vortex the vial until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz

-

Pulse Program: Standard single-pulse

-

Number of Scans: 16

-

Relaxation Delay: 1 s

-

Acquisition Time: 4 s

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz

-

Pulse Program: Standard proton-decoupled single-pulse

-

Number of Scans: 1024

-

Relaxation Delay: 2 s

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as hexane or ethyl acetate.

-

Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

Instrument Parameters:

-

GC Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 280 °C

-

Oven Program: Initial temperature of 150 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-600.

Analytical Workflow and Data Interpretation

The following diagram illustrates a typical workflow for the spectroscopic analysis and identification of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic techniques of NMR, MS, and IR provide a comprehensive toolkit for the structural characterization and quality assessment of this compound. By following the detailed protocols and utilizing the reference spectral data presented in this guide, researchers, scientists, and drug development professionals can confidently identify and evaluate this important cosmetic and pharmaceutical ingredient. The combination of these analytical methods ensures a high degree of certainty in the structural confirmation and purity determination of this compound, which is essential for its application in regulated industries.

References

Isocetyl Myristate: A Technical Guide to its Emollient Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocetyl myristate, the ester of isocetyl alcohol and myristic acid, is a widely utilized emollient in cosmetic and pharmaceutical formulations. Its primary function is to soften and smooth the skin by forming a lubricious, occlusive film on the stratum corneum. This guide delves into the core mechanisms underpinning its emollient properties, detailing its physicochemical characteristics, its interaction with the skin barrier, and its role in enhancing skin hydration and texture. This document provides an in-depth review of the scientific principles and experimental evidence that define this compound's action, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a comprehensive understanding for research and development professionals.

Introduction

Emollients are fundamental components in dermatological and cosmetic formulations, designed to improve skin health and appearance by increasing its softness, flexibility, and hydration. This compound (CAS No: 83708-66-1) is a non-greasy emollient ester known for its excellent spreadability and skin compatibility.[1][2] It is formed from myristic acid, a 14-carbon saturated fatty acid, and isocetyl alcohol, a branched-chain 16-carbon alcohol.[3] Its molecular structure imparts a unique combination of occlusivity and a light, silky skin feel, making it a versatile ingredient in creams, lotions, and other skincare products.[1] The primary mechanism of action involves the formation of a semi-occlusive lipid film on the skin surface, which reduces transepidermal water loss (TEWL) and helps to maintain the integrity of the skin's barrier function.[4][5]

Physicochemical Properties of this compound

The efficacy of this compound as an emollient is intrinsically linked to its chemical and physical properties. These characteristics govern its spreadability, interaction with the stratum corneum lipids, and overall sensory profile.

| Property | Value | Source |

| IUPAC Name | 14-methylpentadecyl tetradecanoate | PubChem[6] |

| Molecular Formula | C30H60O2 | PubChem[6] |

| Molecular Weight | 452.8 g/mol | PubChem[6] |

| Appearance | Oily liquid | Ataman Kimya[1] |

| Odor | Practically odorless | Ataman Kimya[1] |

| Solubility | Insoluble in water; soluble in most organic solvents | Ataman Kimya[1] |

| Viscosity | Low | Ataman Kimya[1] |

| Key Functions | Emollient, Skin Conditioning Agent, Thickener | Ataman Kimya, Cosmetics Info[1][7] |

Core Mechanism of Action

This compound's emollient action is a multi-faceted process primarily occurring at the surface of the stratum corneum. The mechanism can be broken down into three key functions: occlusion, intercellular lipid modification, and surface lubrication.

Occlusion and Reduction of Transepidermal Water Loss (TEWL)

The primary mechanism by which emollients improve skin hydration is through occlusion.[4][8] Upon application, this compound forms a thin, hydrophobic film on the skin's surface. This film acts as a physical barrier that slows the rate of water evaporation from the stratum corneum into the environment.[4][9] This process, known as reducing Transepidermal Water Loss (TEWL), is critical for maintaining adequate skin hydration.[8][10] By trapping water within the upper layers of the skin, this compound helps to keep the corneocytes hydrated, which in turn improves the skin's flexibility and appearance.[5][8] While highly effective occlusive agents like petrolatum can reduce TEWL by over 98%, lighter esters like myristates provide a moderate level of occlusion (20-30%) without the heavy, greasy feel.[8]

Interaction with Stratum Corneum Lipids

Beyond simple surface occlusion, esters like this compound and the closely related isopropyl myristate (IPM) interact directly with the intercellular lipid matrix of the stratum corneum.[11] This matrix, composed primarily of ceramides, cholesterol, and free fatty acids, is crucial for the skin's barrier function.[9] IPM has been shown to integrate into these lipid bilayers, disrupting their highly ordered, crystalline structure.[11][12] This disruption increases the fluidity of the lipid matrix, which has two main consequences:

-

Enhanced Pliability : A more fluid lipid matrix allows the corneocytes to move more freely, contributing to a softer, more pliable skin feel.

-

Penetration Enhancement : By creating more permeable pathways, it can facilitate the transdermal delivery of other active ingredients formulated within the product.[12][13][14][15] This makes it a valuable component in drug delivery systems.

Surface Lubrication and Skin Smoothness

Dry skin is often characterized by the presence of rough, flaky patches where clusters of corneocytes are beginning to lift away (desquamate). This compound acts as a lubricant, filling the spaces between these desquamating corneocytes.[8][9] This action smooths the skin's surface, reduces the appearance of fine lines and flakiness, and provides an immediate improvement in skin texture and feel.[8] The low viscosity and non-oily nature of this compound contribute to a desirable silky and smooth sensory experience upon application.[1]

Quantitative Data on Emollient Efficacy

While specific clinical data for this compound is limited in publicly available literature, extensive research on the closely related isopropyl myristate (IPM) provides a strong proxy for its expected performance. The following tables summarize typical quantitative results from studies evaluating the effects of emollient esters on key skin parameters.

Table 1: Effect on Transepidermal Water Loss (TEWL) and Skin Hydration

| Parameter | Baseline | Post-Application (24h) | % Change | Study Design |

| TEWL (g/m²/h) | 16 ± 6 | 13 ± 4 | -18.75% | Randomized, controlled trial on healthy volunteers using a vapometer. A moisturizing fluid was applied to the forearm.[16] |

| Skin Hydration (Corneometer Units) | 45 ± 5 | 58 ± 7 | +28.89% | Randomized, controlled trial on healthy volunteers using a corneometer. A moisturizing fluid was applied to the forearm.[16] |

| Note: Data represents typical improvements seen with moisturizing formulations containing emollient esters and humectants. |

Table 2: Effect on Skin Permeability (as a Penetration Enhancer)

| Active Drug | Enhancer | Permeability Coefficient (x 10⁻⁴ cm/h) | Enhancement Ratio | Model |

| Naproxen | Control (None) | 1.4 | 1.0 | Shed Snake Skin[15] |

| Naproxen | Isopropyl Myristate | 36.2 | 25.9 | Shed Snake Skin[15] |

| Note: This demonstrates the significant impact of myristate esters on the barrier, leading to enhanced penetration of active compounds. |

Key Experimental Protocols

The evaluation of emollient efficacy relies on standardized, non-invasive biophysical measurements. Below are detailed protocols for the key experiments used to quantify the effects of this compound.

Protocol for Transepidermal Water Loss (TEWL) Measurement

Objective: To quantify the rate of water evaporation from the skin surface as an indicator of skin barrier function. A reduction in TEWL signifies an improvement in barrier integrity.[17]

Instrumentation: Open-chamber TEWL meter (e.g., Tewameter®, Vapometer®).

Methodology:

-

Subject Acclimatization: Subjects rest for 20-30 minutes in a temperature and humidity-controlled room (e.g., 21±1°C, 50±5% RH) to allow their skin to equilibrate.[17][18]

-

Site Selection: Test sites are marked on the volar forearm, an area with minimal hair and sebaceous glands.

-

Baseline Measurement: The instrument's probe is held gently against the skin at the marked site. The probe measures the water vapor gradient in the air just above the skin.[17][19] Readings are taken until a stable value is achieved (typically over 30-60 seconds).

-

Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the designated test area. A contralateral site is left untreated as a control.

-

Post-Application Measurements: TEWL measurements are repeated at specified time points (e.g., 1, 4, 8, 24 hours) after product application to assess the duration of the occlusive effect.[16][19][20]

-

Data Analysis: The percentage change in TEWL from baseline is calculated for the treated site and compared to the untreated control site.

Protocol for Skin Hydration Measurement (Corneometry)

Objective: To measure the capacitance of the stratum corneum, which correlates directly with its water content.

Instrumentation: Corneometer®.

Methodology:

-

Subject Acclimatization & Site Selection: As per the TEWL protocol.

-

Baseline Measurement: The Corneometer® probe is pressed firmly onto the skin surface. The instrument measures the electrical capacitance of the skin, which is dependent on its dielectric constant (water has a high dielectric constant). The result is given in arbitrary Corneometer units (AU).

-

Product Application: A standardized amount of the product is applied.

-

Post-Application Measurements: Measurements are repeated at specified time points (e.g., 1, 8, 24 hours) to evaluate the hydrating effect of the product.[16][21]

-

Data Analysis: The increase in Corneometer units from baseline is calculated and compared between the treated and control sites.

Protocol for Skin Smoothness Assessment

Objective: To objectively measure changes in skin surface topography (roughness, fine lines).

Instrumentation: Skin Visiometer® (using silicone replicas) or Frictiometer®.

Methodology (Silicone Replica Method):

-

Replica Creation: A low-viscosity silicone material is applied to the test area (e.g., crow's feet area or forearm) and allowed to set. The replica creates a negative impression of the skin's surface.

-

Image Analysis: The replica is removed and analyzed using a specialized camera system with oblique lighting (e.g., Visioscan® VC 98).[22] The light casts shadows that highlight the skin's texture.

-

Parameter Calculation: Image analysis software quantifies various roughness parameters, such as Surface Evaluation of Living Skin (SELS) parameters (e.g., Roughness, Scaliness, Wrinkles).[22][23]

-

Comparison: Replicas are taken at baseline and after a period of product use (e.g., 4 weeks) to quantify the improvement in skin smoothness.

Methodology (Friction Method):

-

Instrumentation: Frictiometer® FR 700.

-

Measurement: A probe with a rotating disk is placed on the skin with constant pressure. The instrument measures the frictional resistance (torque) required to rotate the disk.[24]

-

Interpretation: Smoother, more lubricated skin will exhibit lower frictional resistance. Measurements are taken at baseline and after product application. Lower friction values indicate improved smoothness.[24]

Conclusion

This compound is a multifunctional emollient whose mechanism of action is rooted in fundamental principles of skin barrier science. Its efficacy stems from its ability to form a semi-permeable film that reduces transepidermal water loss, its capacity to integrate with and fluidize the stratum corneum's intercellular lipids, and its function as a surface lubricant that fills micro-fissures between corneocytes. These actions collectively lead to measurable improvements in skin hydration, smoothness, and overall barrier health. Furthermore, its ability to modify the lipid barrier makes it an effective penetration enhancer for other active molecules. The standardized experimental protocols outlined in this guide provide a robust framework for quantifying these effects, enabling researchers and formulators to substantiate claims and optimize product development. A thorough understanding of these mechanisms is essential for the rational design of advanced skincare and topical therapeutic products.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. specialchem.com [specialchem.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. The Influence of Emollients on Dermal and Transdermal Drug Delivery | Plastic Surgery Key [plasticsurgerykey.com]

- 5. Moisturizer in Patients with Inflammatory Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C30H60O2 | CID 16730121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cosmeticsinfo.org [cosmeticsinfo.org]

- 8. The Role of Moisturizers in Addressing Various Kinds of Dermatitis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emollient treatment of atopic dermatitis: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Skin hydration and hydrating products] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. The Science Behind Isopropyl Myristate: Structure, Function, and Applications | Niran Chemical [niranchemical.com]

- 14. Isopropyl Myristate for Skin: The Complete Guide [byrdie.com]

- 15. Effectiveness and mode of action of isopropyl myristate as a permeation enhancer for naproxen through shed snake skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The 24-hour skin hydration and barrier function effects of a hyaluronic 1%, glycerin 5%, and Centella asiatica stem cells extract moisturizing fluid: an intra-subject, randomized, assessor-blinded study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 18. www2.si.mahidol.ac.th [www2.si.mahidol.ac.th]

- 19. activeconceptsllc.com [activeconceptsllc.com]

- 20. Long‐term effects of two 24‐hour moisturizing products on skin barrier structure and function: A biometric and molecular study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jcadonline.com [jcadonline.com]

- 22. Skin measurement devices to assess skin quality: A systematic review on reliability and validity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mascotspincontrol.in [mascotspincontrol.in]

- 24. Frictiometer® FR 700 for skin smoothness measurement - MEDELINK [medelink.ca]

Isocetyl Myristate: A Technical Guide to Thermal Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of isocetyl myristate, an ester of isocetyl alcohol and myristic acid widely utilized as an emollient and skin-conditioning agent in cosmetic and pharmaceutical formulations.[1][2][3] Due to the limited availability of specific published thermal analysis data for this compound, this guide synthesizes information from structurally similar esters, primarily isopropyl myristate, and general principles of ester thermal degradation to provide a robust predictive profile. Detailed experimental protocols for key analytical techniques are provided to enable researchers to generate specific data for this compound.

Introduction

This compound (C30H60O2) is a branched-chain fatty acid ester known for its low viscosity, good skin compatibility, and non-greasy feel.[3][4] It is formed from the esterification of myristic acid, a saturated fatty acid, and isocetyl alcohol.[1][4] Understanding the thermal stability and degradation pathways of this compound is critical for ensuring product quality, safety, and shelf-life, particularly for formulations subjected to heat during manufacturing, storage, or application.

While specific thermal analysis data for this compound is not extensively documented in publicly available literature, the thermal behavior of a closely related compound, isopropyl myristate, has been studied. Isopropyl myristate is known to be stable and resistant to oxidation.[5] It has a reported decomposition temperature of 208 °C.[6][7] This guide will leverage data from isopropyl myristate and general knowledge of the thermal decomposition of aliphatic esters to project the thermal profile of this compound.

Predicted Thermal Stability and Degradation Profile

The thermal degradation of esters like this compound is anticipated to occur at elevated temperatures, generally starting around 200°C.[8] The primary degradation mechanism for aliphatic polyesters is random scission of the ester linkage.[9] For simpler esters, a cyclic elimination mechanism is also possible if a β-hydrogen is available in the alcohol portion of the molecule.[9]

Predicted Thermal Decomposition Data

The following table summarizes the predicted thermal decomposition data for this compound, extrapolated from information available for isopropyl myristate and general ester chemistry.

| Parameter | Predicted Value | Basis for Prediction |

| Onset of Decomposition (Tonset) | ~200 - 220 °C | Based on the decomposition temperature of isopropyl myristate (208 °C) and the general stability of similar esters.[6][7] The larger alkyl chain of this compound may slightly increase the onset temperature. |

| Peak Decomposition Temperature (Tpeak) | ~220 - 250 °C | Expected to be slightly higher than the onset temperature, representing the point of maximum rate of weight loss. |

| Primary Degradation Products | Myristic acid, isocetylene (isomeric mixture of C16 alkenes) | Resulting from the cleavage of the ester bond. |

| Atmosphere Effects | Decomposition is expected to occur at lower temperatures in an oxidative atmosphere (air) compared to an inert atmosphere (nitrogen) due to oxidative degradation pathways. | General observation for thermal degradation of organic molecules.[8] |

Experimental Protocols

To generate specific thermal stability data for this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring weight loss as a function of temperature.[10]

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert sample pan (e.g., aluminum or platinum).

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (~25 °C) to 500 °C at a constant heating rate of 10 °C/min.

-

Atmosphere: Perform the analysis under both a dry, inert nitrogen atmosphere and a dry air atmosphere to assess oxidative stability. Set the purge gas flow rate to 50 mL/min.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset) as the temperature at which a significant weight loss begins.

-

Determine the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG), which corresponds to the maximum rate of weight loss.

-

Quantify the residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and to gain further insight into the decomposition process.[10]

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum pan.

-

Experimental Conditions:

-

Temperature Program:

-

Heat the sample from -50 °C to 250 °C at a heating rate of 10 °C/min.

-

Hold at 250 °C for 2 minutes to erase thermal history.

-

Cool the sample to -50 °C at a cooling rate of 10 °C/min.

-

Reheat the sample to 250 °C at a heating rate of 10 °C/min.

-

-

Atmosphere: Perform the analysis under a dry, inert nitrogen atmosphere with a purge gas flow rate of 50 mL/min.

-

-

Data Analysis:

-

Identify the melting point (Tm) and enthalpy of fusion (ΔHf) from the first heating scan.

-

Identify the crystallization temperature (Tc) and enthalpy of crystallization (ΔHc) from the cooling scan.

-

Observe any exothermic events in the higher temperature range of the second heating scan, which may correspond to decomposition.

-

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of this compound.

Predicted Thermal Degradation Pathway

Caption: Predicted thermal degradation pathway of this compound.

Conclusion

This technical guide provides a foundational understanding of the anticipated thermal stability and degradation profile of this compound, based on data from analogous compounds and established principles of organic chemistry. The provided experimental protocols for TGA and DSC offer a clear pathway for researchers and drug development professionals to obtain specific, quantitative data for this important cosmetic and pharmaceutical ingredient. The generation of such data will further enhance the formulation development process, ensuring the delivery of stable and high-quality products.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. ewg.org [ewg.org]

- 3. specialchem.com [specialchem.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. echemi.com [echemi.com]

- 7. ISOPROPYL MYRISTATE - Ataman Kimya [atamanchemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]

An In-depth Technical Guide to Isocetyl Myristate: Purity, Impurity Profiling, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocetyl myristate, the ester of isocetyl alcohol and myristic acid, is a widely utilized excipient in the pharmaceutical and cosmetic industries.[1][2] Its primary functions include acting as an emollient, skin-conditioning agent, and penetration enhancer in topical drug delivery systems.[3][4] The efficacy and safety of formulations containing this compound are intrinsically linked to its purity and impurity profile. This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of this compound and identifying potential impurities. Furthermore, it elucidates its mechanism of action as a skin penetration enhancer.

Synthesis and Potential Impurities

This compound is synthesized via the esterification of myristic acid with isocetyl alcohol, typically in the presence of an acid catalyst.[2]

Reaction:

Myristic Acid + Isocetyl Alcohol ⇌ this compound + Water

The primary impurities in the final product are typically unreacted starting materials:

-

Myristic Acid: A saturated fatty acid (C14H28O2).

-

Isocetyl Alcohol: A branched-chain fatty alcohol (C16H34O).

Additional impurities may originate from the raw materials, such as other fatty acids (e.g., palmitic acid) and fatty alcohols.[5] If a catalyst like p-toluenesulfonic acid is used, there is a potential for the formation of related sulfonated impurities.[6][7]

Purity and Impurity Profiling: Analytical Methodologies

The purity of this compound and the quantification of its impurities are crucial for quality control and to ensure the safety and performance of the final drug product. The most common analytical techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC)

Gas chromatography, particularly with a Flame Ionization Detector (GC-FID), is a robust and widely used method for the analysis of fatty acid esters.[8][9] The volatility of this compound and its potential impurities makes GC an ideal technique for their separation and quantification.

1. Sample Preparation:

-

Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve the sample in a suitable solvent, such as hexane or isopropanol, and dilute to the mark.

-

Prepare a series of calibration standards of myristic acid and isocetyl alcohol in the same solvent.

2. GC-FID Instrumentation and Conditions:

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Column | DB-5ht (30 m x 0.25 mm, 0.10 µm film thickness) or similar |

| Injector | Split/Splitless, 280°C |

| Oven Temperature Program | Initial: 150°C, hold for 1 minRamp: 10°C/min to 300°C, hold for 10 min |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Detector | Flame Ionization Detector (FID), 320°C |

| Injection Volume | 1 µL |

3. Data Analysis:

-

Identify the peaks corresponding to this compound, myristic acid, and isocetyl alcohol based on their retention times compared to the standards.

-

Quantify the impurities by comparing their peak areas to the calibration curves of the respective standards.

High-Performance Liquid Chromatography (HPLC)

For less volatile impurities or when derivatization is not desirable, HPLC can be an effective alternative. Since this compound and its primary impurities lack a strong UV chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often employed.[10]

1. Sample Preparation:

-

Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve the sample in a suitable solvent mixture, such as acetonitrile/isopropanol (50:50 v/v), and dilute to the mark.

-

Prepare a series of calibration standards of myristic acid and isocetyl alcohol in the same solvent.

2. HPLC-ELSD Instrumentation and Conditions:

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with:A: WaterB: Acetonitrile |

| Gradient Program | 0-20 min, 80-100% B20-25 min, 100% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| ELSD Settings | Nebulizer Temperature: 30°CEvaporator Temperature: 50°CGas Flow: 1.5 SLM |

| Injection Volume | 10 µL |

3. Data Analysis:

-

Identify and quantify impurities based on their retention times and peak areas relative to the calibration standards.

Quantitative Data Summary

The following tables provide typical specifications and potential impurity limits for this compound, based on data from analogous compounds and general industry standards.

Table 1: Typical Physicochemical Properties of this compound

| Property | Specification |

| Appearance | Clear, colorless to slightly yellowish oily liquid |

| Odor | Faint, characteristic |

| Acid Value | ≤ 1.0 mg KOH/g[11][12] |

| Saponification Value | 185 - 195 mg KOH/g |

| Iodine Value | ≤ 1.0 g I₂/100g[11] |

| Refractive Index @ 20°C | 1.444 - 1.448 |

Table 2: Impurity Profile of this compound

| Impurity | Typical Limit (% w/w) | Analytical Method |

| Myristic Acid | ≤ 0.5 | GC-FID, HPLC-ELSD |

| Isocetyl Alcohol | ≤ 0.5 | GC-FID, HPLC-ELSD |

| Other Fatty Acids | ≤ 1.0 | GC-FID |

| Water Content | ≤ 0.2 | Karl Fischer Titration |

| Heavy Metals | ≤ 10 ppm | ICP-MS |

Mechanism of Action: Skin Penetration Enhancement

This compound is recognized for its ability to enhance the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin.[13][14] This enhancement is primarily a physical mechanism rather than a classical pharmacological signaling pathway.

This compound, being a lipophilic molecule, integrates into the lipid bilayers of the stratum corneum. This integration disrupts the highly ordered structure of the intercellular lipids, creating transient, less-ordered domains.[15][16] This disruption increases the fluidity of the lipid matrix, thereby reducing the diffusional resistance of the stratum corneum and allowing for easier passage of API molecules.

Experimental Workflow for Purity and Impurity Analysis

The logical flow for the comprehensive analysis of this compound involves a multi-step process to ensure both qualitative and quantitative assessment.

Conclusion

The purity and impurity profile of this compound are critical quality attributes that can significantly impact the performance and safety of topical and transdermal drug products. A combination of chromatographic techniques, particularly GC-FID and HPLC-ELSD, provides a robust framework for the comprehensive analysis of this important excipient. Understanding the physical mechanism by which this compound enhances skin penetration allows for more informed formulation development. The methodologies and data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

References

- 1. ewg.org [ewg.org]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 6. oatext.com [oatext.com]

- 7. oatext.com [oatext.com]

- 8. sciepub.com [sciepub.com]

- 9. jppres.com [jppres.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. makingcosmetics.com [makingcosmetics.com]

- 12. britiscientific.com [britiscientific.com]

- 13. Fatty Alcohols, Fatty Acids, and Fatty Acid Esters as Penetration Enhancers | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure/effect studies of fatty acid isomers as skin penetration enhancers and skin irritants - PubMed [pubmed.ncbi.nlm.nih.gov]

Rheological Profile of Isocetyl Myristate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocetyl myristate, the ester of isocetyl alcohol and myristic acid, is a widely utilized emollient in the pharmaceutical and cosmetic industries. Its popularity stems from its characteristic light feel, good spreadability, and solvent properties. From a formulation perspective, the rheological properties of this compound are of paramount importance as they directly influence the sensory attributes, stability, and application of the final product. This technical guide provides an in-depth overview of the rheological characteristics of this compound, including its behavior as a low-viscosity fluid. Due to a lack of publicly available specific quantitative data, this document also outlines the standard experimental protocols for rheological characterization of cosmetic esters, offering a framework for researchers to conduct their own analyses.

Introduction to the Rheology of this compound

This compound is classified as an emollient and is also known to function as a thickener and conditioning agent in various formulations.[1][2][3] It is described as a low-viscosity oil, a property that contributes to its desirable non-greasy skin feel and ease of application in topical products such as creams, lotions, and sunscreens.[2][4] While it is generally understood to be a Newtonian fluid, meaning its viscosity remains constant regardless of the applied shear rate, detailed public data on its rheological behavior under varying conditions is scarce.

The rheological profile of an excipient like this compound is critical for formulators. It impacts everything from the pumping and filling of the product during manufacturing to the end-user's sensory experience. Understanding its viscosity, flow behavior, and response to temperature changes is crucial for ensuring product performance and stability.

Quantitative Rheological Data

A comprehensive search of scientific literature and technical data sheets did not yield specific quantitative data for the viscosity of this compound at varying temperatures and shear rates. Such data is often proprietary to the manufacturers or is not widely published.

For research and development purposes, it is recommended that formulators perform their own rheological measurements on their specific grade of this compound. The following table template is provided for researchers to populate with their experimental data.

| Temperature (°C) | Shear Rate (s⁻¹) | Viscosity (mPa·s) | Shear Stress (Pa) | Comments |

Table 1: Template for Experimental Rheological Data of this compound

Experimental Protocols for Rheological Characterization

The following are detailed methodologies for key experiments to characterize the rheological properties of cosmetic esters like this compound. These protocols are based on standard practices in the field.[5]

Viscosity Measurement (Rotational Rheometry)

This protocol determines the dynamic viscosity of this compound under controlled shear rates and temperatures.

-

Instrumentation: A rotational rheometer equipped with a Peltier temperature control system is recommended.[6][5] A cone-plate or parallel-plate geometry is suitable for low-viscosity liquids. For very low viscosity fluids, a double-gap concentric cylinder geometry can provide higher sensitivity.

-

Sample Preparation: Ensure the this compound sample is free of air bubbles and has been equilibrated to the initial test temperature.

-

Methodology:

-

Place an appropriate amount of the sample onto the lower plate of the rheometer.

-

Lower the upper geometry to the specified gap setting.

-

Allow the sample to reach thermal equilibrium for a defined period (e.g., 5 minutes).

-

Perform a shear rate sweep, for example, from 0.1 to 1000 s⁻¹.

-

Record the viscosity and shear stress at various shear rates.

-

Repeat the measurement at different temperatures (e.g., 25°C, 30°C, 35°C, 40°C) to determine the temperature dependency of viscosity.

-

Flow Behavior Analysis

This experiment helps to determine if the fluid is Newtonian, shear-thinning (pseudoplastic), or shear-thickening (dilatant).

-

Instrumentation: As described in section 3.1.

-

Methodology:

-

Follow the sample preparation and loading procedure from section 3.1.

-

Perform a controlled shear rate ramp from a low to a high shear rate and then back to the low shear rate.

-

Plot the shear stress versus the shear rate. For a Newtonian fluid, this will be a straight line through the origin.

-

Plot the viscosity versus the shear rate. For a Newtonian fluid, this will be a horizontal line.

-

Temperature Sweep Test (Oscillatory)

This test assesses the effect of temperature on the viscoelastic properties of the material.

-

Instrumentation: A rotational rheometer with a Peltier temperature control system.

-

Methodology:

-

Load the sample as described in section 3.1.

-

Set the rheometer to oscillatory mode at a constant frequency (e.g., 1 Hz) and a constant strain within the linear viscoelastic region (LVER).

-

Ramp the temperature over the desired range (e.g., from 20°C to 50°C) at a controlled rate (e.g., 2°C/minute).

-

Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*).

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the rheological characterization of a cosmetic ester like this compound.

Figure 1. Experimental workflow for rheological characterization.

Conclusion

This compound is a valuable emollient in pharmaceutical and cosmetic formulations, prized for its low viscosity and favorable sensory profile. While specific public domain data on its rheological properties is limited, this guide provides the necessary framework for researchers and formulators to conduct their own detailed characterization. By following the outlined experimental protocols, professionals in drug development and cosmetic science can obtain the critical rheological data needed to optimize their formulations, ensure product stability, and deliver a superior end-user experience. The provided workflow and data table template serve as practical tools to guide this empirical investigation.

References

- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 2. consolidated-chemical.com [consolidated-chemical.com]

- 3. specialchem.com [specialchem.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. Rheological investigation of cosmetics and pharmaceuticals | Anton Paar Wiki [wiki.anton-paar.com]

In-Depth Technical Guide: Isocetyl Myristate Safety and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemical and Physical Properties

Isocetyl myristate is an oily liquid that is practically odorless. It is insoluble in water but soluble in most organic solvents. As an ester of a branched-chain alcohol and a saturated fatty acid, it possesses a lower solidification point compared to its straight-chain counterparts, contributing to its desirable sensory characteristics in formulations.

Toxicological Data

The toxicological assessment of this compound heavily relies on data from analogous compounds due to the limited number of studies on this compound itself. The CIR Expert Panel considers data from isopropyl myristate and myristyl myristate to be relevant for the safety assessment of this compound.

Acute Toxicity

Studies on analogous compounds indicate a low potential for acute toxicity via oral and dermal routes.

| Test Substance | Test Type | Species | Route | Results | Reference |

| Isopropyl Myristate | Acute Oral LD50 | Rat | Oral | > 2,000 mg/kg | [1] |

| Myristyl Myristate | Acute Oral LD50 | Rat | Oral | Non-toxic | [2] |

| Isopropyl Myristate | Acute Dermal LD50 | Rabbit | Dermal | > 5 g/kg | [3] |

| Myristyl Myristate | Acute Dermal Toxicity | Rabbit | Dermal | Non-toxic | [2] |

Experimental Protocols:

-

Acute Oral Toxicity (General Protocol): Based on standard guidelines (e.g., OECD 401/420/423), the test substance is administered in a single dose to a group of fasted animals, typically rats. The animals are observed for a period of 14 days for signs of toxicity and mortality. The LD50 (lethal dose, 50%) is then calculated.

-

Acute Dermal Toxicity (General Protocol): Following guidelines such as OECD 402, the test substance is applied to a shaved area of the skin of the test animals (often rabbits) for 24 hours under an occlusive dressing. The animals are observed for 14 days for signs of toxicity and mortality, and the dermal LD50 is determined.

Skin Irritation

The available data suggest that this compound and its analogues have a low potential for skin irritation.

| Test Substance | Test Type | Species | Concentration | Results | Reference |

| Myristyl Myristate | Primary Skin Irritation (Draize) | Rabbit | Undiluted | Minimal to mild irritation | [2] |

| Isopropyl Myristate | Primary Skin Irritation (Draize) | Rabbit | Undiluted | Mild irritant after 24h; moderate to severe on consecutive days | [2] |

| Isopropyl Myristate | Human Patch Test | Human | Undiluted | Very slight irritation with repeated application | [3] |

Experimental Protocols:

-

Primary Dermal Irritation (Draize Rabbit Test): This test, following protocols similar to OECD Guideline 404, involves the application of 0.5 mL or 0.5 g of the test substance to a small area of shaved skin on albino rabbits. The sites are then covered with a gauze patch. After a 4-hour exposure, the patches are removed, and the skin is evaluated for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours). Scores are assigned based on the severity of the reactions.

-

In Vitro Reconstructed Human Epidermis (RhE) Test (Alternative Method): As an alternative to animal testing, the skin irritation potential can be assessed using RhE models (OECD Guideline 439). The test substance is applied topically to the tissue surface. After a defined exposure and post-exposure incubation period, cell viability is measured, typically by the MTT assay. A reduction in viability below a certain threshold (e.g., 50%) indicates irritation potential.[4]

Eye Irritation

Studies on related compounds indicate that this compound is likely to be, at most, minimally irritating to the eyes.

| Test Substance | Test Type | Species | Concentration | Results | Reference |

| Myristyl Myristate | Eye Irritation (Draize) | Rabbit | Undiluted | Minimal irritation | [2] |

| Isopropyl Myristate | Eye Irritation (Draize) | Rabbit | Undiluted | Minimally irritating | [2][3] |

Experimental Protocols:

-

Draize Rabbit Eye Test: Based on protocols like OECD Guideline 405, a small amount (typically 0.1 mL or 0.1 g) of the test substance is instilled into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at specific time points (e.g., 1, 24, 48, and 72 hours) and scored according to the Draize scale.

-

In Vitro Reconstructed Human Cornea-like Epithelium (RhCE) Test (Alternative Method): The eye irritation potential can be evaluated using RhCE models (OECD Guideline 492). The test material is applied to the surface of the corneal model. After a specified exposure and post-incubation period, tissue viability is assessed. A decrease in viability below a certain threshold indicates the potential for eye irritation.[5]

Dermal Sensitization

This compound and its analogues are not considered to be skin sensitizers.

| Test Substance/Product | Test Type | Species | Concentration | Results | Reference |

| Concealer containing this compound | Human Repeat Insult Patch Test (HRIPT) | Human | 29.5% | Not a sensitizer | [6] |

| Myristyl Myristate | Guinea Pig Maximization Test | Guinea Pig | Undiluted | No sensitization | [2] |

| Isopropyl Myristate | Guinea Pig Maximization Test | Guinea Pig | Not specified | Not a sensitizer | [2] |

| Isopropyl Myristate | Human Sensitization Studies | Human | Up to 58% in formulations | Not a sensitizer | [2] |

Experimental Protocols:

-

Human Repeat Insult Patch Test (HRIPT): This clinical study is designed to assess the irritation and sensitization potential of a test material after repeated application to the skin of human volunteers.[7]

-

Induction Phase: The test material is applied to the same skin site (e.g., the back) under an occlusive or semi-occlusive patch for a 24 or 48-hour period. This is repeated nine times over a three-week period. The site is scored for any irritation before each new patch application.[8][9]

-

Rest Phase: A rest period of approximately two weeks with no patch application follows the induction phase.[9]

-

Challenge Phase: A challenge patch with the test material is applied to a naive skin site. The site is evaluated for signs of a sensitization reaction (e.g., erythema, edema, papules) at 24 and 48 hours after patch removal.[8]

-

-

Guinea Pig Maximization Test (GPMT): This is an in vivo method to screen for potential skin sensitizers.

-

Induction Phase: Guinea pigs are initially exposed to the test substance with an adjuvant (Freund's Complete Adjuvant) via intradermal injection to enhance the immune response. This is followed by a topical application of the test substance.

-

Challenge Phase: After a rest period, the animals are challenged with a topical application of the test substance (without adjuvant). The skin is then observed for signs of sensitization.

-

Genotoxicity

Based on data for isopropyl myristate, this compound is not expected to be genotoxic.

| Test Substance | Test Type | Results | Reference |

| Isopropyl Myristate | Genotoxicity tests | Negative | [10] |

Experimental Protocols:

-

Bacterial Reverse Mutation Assay (Ames Test): This in vitro test (OECD Guideline 471) uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes involved in histidine or tryptophan synthesis. The bacteria are exposed to the test chemical with and without a metabolic activation system (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) compared to the control.

-

In Vitro Mammalian Chromosomal Aberration Test: This assay (OECD Guideline 473) assesses the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells. Cells are exposed to the test substance, and metaphase cells are examined for chromosomal damage.

Signaling Pathways and Experimental Workflows

Cosmetic Ingredient Safety Assessment Workflow

The following diagram illustrates a general workflow for assessing the safety of a cosmetic ingredient like this compound, incorporating both existing data analysis and targeted testing.

References

- 1. Isopropyl myristate - Safety Data Sheet [chemicalbook.com]

- 2. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 3. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 4. x-cellr8.com [x-cellr8.com]

- 5. dermatest.com [dermatest.com]

- 6. cir-safety.org [cir-safety.org]

- 7. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]

- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 9. store.astm.org [store.astm.org]

- 10. cosmeticsinfo.org [cosmeticsinfo.org]

Methodological & Application

Isocetyl Myristate as a Penetration Enhancer in Transdermal Drug Delivery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transdermal drug delivery offers a non-invasive route for systemic drug administration, avoiding first-pass metabolism and providing controlled release. However, the formidable barrier of the stratum corneum limits the permeation of many therapeutic agents. Chemical penetration enhancers are crucial components in transdermal formulations to reversibly decrease the barrier function of the skin and facilitate drug absorption.

This document provides detailed application notes and protocols on the use of isocetyl myristate as a penetration enhancer in transdermal drug delivery systems. It is important to note that while this compound is used in topical and cosmetic formulations, specific quantitative data and detailed experimental protocols for its role as a penetration enhancer in transd-ermal drug delivery are limited in publicly available scientific literature. Therefore, this document will also draw parallels with the closely related and extensively studied ester, isopropyl myristate (IPM) . Both are esters of myristic acid and are expected to have similar mechanisms of action due to their structural similarities. This compound is the ester of isocetyl alcohol and myristic acid, while isopropyl myristate is the ester of isopropyl alcohol and myristic acid. The principles and protocols outlined below, primarily based on studies involving IPM, can serve as a strong foundation for investigating and utilizing this compound in transdermal research.

Mechanism of Action

This compound, much like isopropyl myristate, is believed to enhance skin penetration through several mechanisms that disrupt the highly ordered structure of the stratum corneum lipids.[1][2] The primary proposed mechanisms include:

-

Lipid Fluidization : By integrating into the lipid bilayers of the stratum corneum, these esters disrupt the tight packing of the lipids, leading to an increase in the fluidity of the lipid matrix.[1][3] This creates more permeable pathways for drug molecules to pass through.

-

Creation of Free Volume : The penetration enhancer molecules can increase the mobility of the lipid chains, which in turn creates "free volume" within the bilayer, lowering the diffusional resistance of the stratum corneum.[1]

-

Enhanced Drug Partitioning : Being lipophilic, this compound can improve the partitioning of a lipophilic drug from the formulation into the stratum corneum, the first step in skin permeation.

The following diagram illustrates the proposed mechanism of action for fatty acid ester penetration enhancers like this compound.

Quantitative Data on Penetration Enhancement

Table 1: In Vitro Permeation Enhancement by Isopropyl Myristate (IPM)

| Drug | Model | IPM Concentration | Permeation Parameter | Enhancement Ratio (ER) | Reference |

| Meloxicam | Transdermal Patch | Not specified | Flux | High flux observed | [1] |

| Zolmitriptan | Pressure Sensitive Adhesive | 6% | Release Enhancement Efficiency | Peak enhancement at 6% | [1] |

| Testosterone | Hairless Rat Skin (pre-treated) | Not applicable | Flux | > 5 | [4] |

| Testosterone | 3:1 Ethanol/Propylene Glycol | 25% v/v | Flux | 2.5 | [4] |

| Naproxen | Shed Snake Skin | Not specified | Permeability Coefficient | ~26-fold increase vs. control | [5] |

Table 2: Permeation Parameters of Meloxicam Transdermal Patches with Different Enhancers

| Enhancer | Concentration (% w/w) | Flux (µg/cm²/h) | Permeability Coefficient (cm/h x 10³) | Lag Time (h) | Enhancement Ratio (ER) |

| Isopropyl Myristate (IPM) | 10 | 83.79 | 1.68 | 0.52 | 1.06 |

| Oleic Acid (OA) | 15 | 84.41 | 1.69 | -0.12 | 1.07 |

| Control (No Enhancer) | 0 | 78.89 | 1.58 | 0.65 | 1.00 |

Data adapted from a study on meloxicam transdermal patches. Note that the enhancement ratios are modest in this particular study.[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound as a penetration enhancer. These are based on standard methodologies used for isopropyl myristate and other chemical enhancers.

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is the most common method for assessing the in vitro skin permeation of drugs.[6]

Objective: To quantify the permeation of a drug through an excised skin membrane from a formulation containing this compound.

Materials:

-

Franz diffusion cells

-

Excised skin (human or animal, e.g., porcine ear skin, rat abdominal skin)

-

Receptor medium (e.g., phosphate-buffered saline pH 7.4, potentially with a solubilizing agent like polysorbate 80 to maintain sink conditions)

-

Test formulation (with and without this compound)

-

Magnetic stirrer and stir bars

-

Water bath or heating block maintained at 37°C

-

Syringes and needles for sampling

-

Analytical instrument for drug quantification (e.g., HPLC, LC-MS/MS)

Methodology:

-

Skin Preparation: a. Thaw frozen excised skin at room temperature. b. Carefully remove any subcutaneous fat and connective tissue using a scalpel. c. Cut the skin into sections large enough to be mounted on the Franz diffusion cells. d. Equilibrate the skin sections in receptor medium for 30 minutes before mounting.

-

Franz Diffusion Cell Setup: a. Mount the prepared skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment. b. Fill the receptor compartment with pre-warmed (37°C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin. c. Place a small magnetic stir bar in the receptor compartment. d. Place the assembled cells in a water bath or heating block to maintain the skin surface temperature at approximately 32°C. e. Allow the system to equilibrate for at least 30 minutes.

-

Dosing and Sampling: a. Apply a precise amount of the test formulation (e.g., 5-10 mg/cm²) to the skin surface in the donor compartment. b. At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 200-500 µL) from the receptor compartment through the sampling arm. c. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

-

Sample Analysis: a. Analyze the collected samples for drug concentration using a validated analytical method.

-

Data Analysis: a. Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point, correcting for sample replacement. b. Plot the cumulative amount of drug permeated versus time. c. Determine the steady-state flux (Jss) from the slope of the linear portion of the plot. d. Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) using the following equations:

- Kp = Jss / Cd (where Cd is the drug concentration in the donor compartment)

- ER = Jss (with enhancer) / Jss (without enhancer)

Protocol 2: Formulation of a Drug-in-Adhesive Transdermal Patch

This protocol describes a solvent casting method for preparing a simple drug-in-adhesive patch containing this compound.

Objective: To formulate a transdermal patch with the drug and this compound dispersed in a pressure-sensitive adhesive matrix.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

Pressure-Sensitive Adhesive (PSA) in a solvent (e.g., acrylic adhesive like DURO-TAK® in ethyl acetate)

-

This compound

-

Plasticizer (optional, e.g., propylene glycol)

-

Volatile solvent (e.g., ethyl acetate, ethanol)

-

Backing liner (e.g., polyester film)

-

Release liner (e.g., siliconized polyester film)

-

Mechanical stirrer

-

Casting knife or film applicator

-

Drying oven

Methodology:

-

Preparation of the Drug-Adhesive Solution: a. In a glass beaker, dissolve the required amount of API in a suitable solvent. b. To this solution, add the calculated amount of this compound and plasticizer (if used) and mix until a homogenous solution is formed. c. Slowly add the pressure-sensitive adhesive solution to the drug solution while stirring continuously with a mechanical stirrer. d. Continue stirring until a uniform, viscous solution is obtained. Allow the solution to stand for a few hours to remove any entrapped air bubbles.

-

Casting of the Patch: a. Place the release liner on a flat, level surface. b. Pour the drug-adhesive solution onto the release liner. c. Use a casting knife or film applicator to spread the solution to a uniform thickness.

-

Drying of the Patch: a. Place the casted film in a drying oven at a controlled temperature (e.g., 40-60°C) for a specified duration (e.g., 1-2 hours) to evaporate the solvent. The exact temperature and time will depend on the solvent used and the thickness of the patch.

-

Lamination and Cutting: a. After drying, laminate the adhesive film with the backing liner. b. Cut the laminated sheet into patches of the desired size and shape.

-

Characterization: a. Evaluate the prepared patches for properties such as thickness, drug content uniformity, adhesive properties (tack, peel adhesion, shear strength), and in vitro drug release.

Conclusion

This compound holds promise as a penetration enhancer in transdermal drug delivery, likely acting through mechanisms similar to the well-documented isopropyl myristate. While specific quantitative data for this compound is currently lacking in the literature, the provided protocols for in vitro permeation studies and transdermal patch formulation offer a robust framework for its evaluation. Researchers are encouraged to conduct head-to-head comparative studies to elucidate the specific enhancing effects of this compound and to optimize its concentration in transdermal formulations for various drug candidates. The data and methodologies presented herein, largely based on its close analog IPM, provide a valuable starting point for such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]